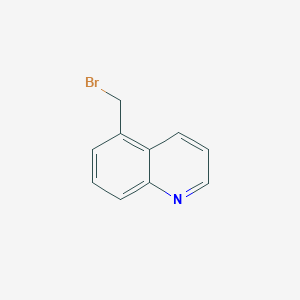

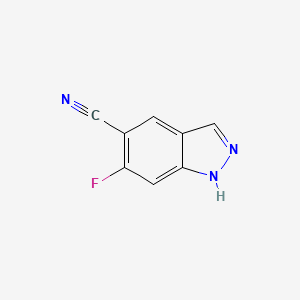

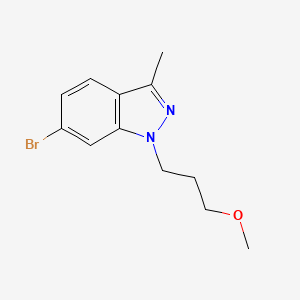

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

説明

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, also known as BMP-3MI, is a heterocyclic compound that has been studied for its potential applications in several scientific research fields. BMP-3MI has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple and straightforward. In

科学的研究の応用

Pharmacological Importance

Indazole derivatives, including compounds like 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, are renowned for their wide array of biological activities. These compounds form the core structure of numerous molecules with potential therapeutic value. They have shown promising results, particularly in the fields of cancer and inflammation treatment, and have been instrumental in managing disorders involving protein kinases and neurodegeneration. This highlights the indazole scaffold's significance in pharmacological research and its role in developing novel therapeutic agents (Denya, Malan, & Joubert, 2018).

Diverse Biological Activities

Indazoles, including the specific compound , are integral to the development of drugs due to their diverse biological activities. They exhibit a broad spectrum of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antipsychotic effects. This makes them highly valuable in drug discovery and medicinal chemistry, paving the way for new treatments across various disease domains (Ali, Dar, Pradhan, & Farooqui, 2013).

Enzyme Inhibition and Cancer Treatment

Indazole derivatives are being extensively researched for their anti-tumor properties. They have been developed as inhibitors for various molecular targets such as fibroblast growth factor receptors (FGFRs), indoleamine-2,3-dioxygenase1 (IDO1), and Bcr-Abl, among others. These compounds have demonstrated considerable anti-tumor activities, making them potent candidates for cancer treatment. The structural modifications based on structure-activity relationships in indazole derivatives are crucial for developing more potent anti-cancer leads or clinical drugs (Wan, He, Li, & Tang, 2019).

Synthetic Chemistry and Material Science

Apart from their biological applications, indazole derivatives are also significant in the field of synthetic chemistry and material science. They serve as key scaffolds in the synthesis of complex molecules and find applications in liquid crystals, solid phase organic synthesis, and as additives for fuels and oils. The development of new synthetic methods and the exploration of new biologically active 1,2,3-triazoles are ongoing, highlighting the multifaceted applications of these compounds (Kaushik et al., 2019).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its specific targets and mode of action.

特性

IUPAC Name |

6-bromo-1-(3-methoxypropyl)-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)15(14-9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIYWLFVGBFSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631068 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

CAS RN |

865156-81-6 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。